2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation or other catalytic processes can be employed to enhance yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)-L-phenylglycine: Contains a trifluoromethyl group and an amino acid moiety but differs in the position and type of amino acid.
Uniqueness
2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[2-amino-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4,13H2,(H,14,15) |
InChI Key |
QAZIYQOFZAVTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)N |
Origin of Product |
United States |
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